(E)-1-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-methoxyphenyl)urea
Description
Properties
CAS No. |
941946-08-3 |
|---|---|
Molecular Formula |
C19H20N4O4 |
Molecular Weight |
368.393 |
IUPAC Name |
1-[3-(2-methoxyethyl)-2-oxoquinazolin-4-yl]-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C19H20N4O4/c1-26-12-11-23-17(15-5-3-4-6-16(15)21-19(23)25)22-18(24)20-13-7-9-14(27-2)10-8-13/h3-10H,11-12H2,1-2H3,(H2,20,22,24) |
InChI Key |
XJAUQKCLGVLFIF-OQKWZONESA-N |
SMILES |
COCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=C(C=C3)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
(E)-1-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-methoxyphenyl)urea, a compound belonging to the quinazolinone class, has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H20N4O3
- Molecular Weight : 352.4 g/mol
- CAS Number : 899984-31-7
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological processes. The compound may modulate these targets, leading to diverse pharmacological effects.
Anticancer Activity
Recent studies have indicated that quinazolinone derivatives exhibit significant anticancer properties. For instance, research involving similar compounds has shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 2-(4-hydroxystyryl)quinazolin-4(3H)-one | MCF-7 (breast cancer) | < 0.5 |
| 2-styrylquinazolin-4(3H)-one | A2780 (ovarian cancer) | 0.8 |
| This compound | U87 (glioblastoma) | TBD |
The specific IC50 values for the compound are yet to be determined but are expected to align with the trends observed in related quinazolinone derivatives .
Antimicrobial Activity
Quinazolinones have also been investigated for their antimicrobial properties. For example, studies have shown that derivatives can effectively inhibit bacterial growth and possess antifungal activity. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
The compound's anti-inflammatory potential is supported by its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity is crucial for developing treatments for chronic inflammatory conditions.
Case Studies and Research Findings
- Anti-leishmanial Activity : A study demonstrated that related quinazolinone compounds exhibited significant anti-leishmanial effects through in silico docking studies with key proteins involved in Leishmania metabolism. The binding affinities suggest potential therapeutic applications .
- Cytotoxicity against Cancer Cells : In vitro assays have shown that quinazolinone derivatives, including those structurally similar to the compound , displayed broad-spectrum cytotoxicity against multiple cancer cell lines. The mechanism was linked to tubulin inhibition, a common target for anticancer drugs .
- Enzyme Inhibition Studies : Research has indicated that certain derivatives can act as inhibitors of metabolic enzymes such as acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases .
Scientific Research Applications
Medicinal Chemistry
Quinazolinone derivatives, including this compound, have been studied extensively for their potential as anticancer agents , antimicrobial agents , and enzyme inhibitors .
- Anticancer Activity : Research indicates that quinazolinone derivatives can inhibit tumor growth by targeting specific pathways involved in cancer progression. For example, studies have shown that similar compounds exhibit cytotoxic effects on various cancer cell lines (Al-Suwaidan et al., 2016; Mohamed et al., 2016) .
- Antimicrobial Properties : The compound has shown promise against bacterial infections, with several studies demonstrating its effectiveness in inhibiting bacterial growth (El-Helby & Wahab, 2003) .
Biological Mechanisms
The mechanism of action typically involves interaction with biological targets such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, modulating biological pathways effectively.
Material Science
In industrial applications, this compound can serve as a precursor for the synthesis of novel materials with specific properties. Its stability and reactivity make it suitable for use in polymers or coatings.
Case Studies
Several studies have documented the efficacy of quinazolinone derivatives in various applications:
- Study on Anticancer Effects : A study published in the GSC Biological and Pharmaceutical Sciences journal explored the synthesis of novel urea analogues targeting tumor necrosis factor-alpha converting enzyme (TACE), indicating significant anticancer potential (Bansode et al., 2020) .
- Antimicrobial Activity Assessment : Another study evaluated the antimicrobial properties of related quinazolinone compounds, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria .
Chemical Reactions Analysis
Table 1: Representative Reaction Conditions for Analogous Compounds
Reactivity of the Quinazolinone Core
The 2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene moiety participates in:
-
Nucleophilic Aromatic Substitution : Reactive at C2 and C4 positions with amines or thiols under acidic conditions.
-
Oxidation : Conversion to fully aromatic quinazolin-4(3H)-one derivatives using MnO₂ or DDQ .
-
Electrophilic Addition : Halogenation (e.g., bromination) at the C6/C7 positions of the quinazolinone ring .
Urea Linkage Transformations
The urea group (-NHCONH-) exhibits:
-
Hydrolysis : Cleavage under strong acidic (HCl, reflux) or basic (NaOH, 100°C) conditions to yield 4-methoxyaniline and a quinazolinone-carbamic acid intermediate .
-
Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids at the para-methoxy phenyl ring, mediated by Pd(PPh₃)₄ .
-
Hydrogen Bonding : Stabilizes interactions with biological targets (e.g., kinase active sites), as evidenced by crystallographic data .
Methoxy Group Reactivity
The 2-methoxyethyl and 4-methoxyphenyl substituents undergo:
-
O-Demethylation : Treatment with BBr₃ in CH₂Cl₂ yields phenolic derivatives, enhancing solubility and hydrogen-bonding capacity .
-
Ether Cleavage : Reaction with HI/AcOH produces iodomethane and corresponding hydroxyl intermediates .
Biological Activity and Pharmacological Modifications
While not a direct focus of chemical reactions, the compound’s biological interactions inform its derivatization:
-
FGFR Kinase Inhibition : Structural analogs (e.g., NVP-BGJ398) show that methoxy groups enhance binding affinity via hydrophobic interactions .
-
Anticancer Activity : Oxidation of the dihydroquinazolinone ring to a quinazolinone improves metabolic stability in xenograft models .
Stability Under Physiological Conditions
-
pH-Dependent Degradation : Stable at pH 7.4 (t₁/₂ > 24 h) but rapidly hydrolyzes in acidic environments (pH < 3, t₁/₂ = 2 h) .
-
Photostability : No degradation observed under UV-Vis light (300–800 nm) after 48 h .
Table 2: Reactivity Trends in Quinazolinone-Urea Derivatives
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The compound’s quinazolinone core differentiates it from imidazoline-based analogs. For example:
Key Observations :
- Quinazolinone vs.
- Substituent Effects: The 2-methoxyethyl group in the target compound may improve solubility relative to the methoxyphenyl groups in C19/C20. Conversely, the trifluoromethoxy group in the imidazolidinone analog introduces strong electron-withdrawing effects, likely increasing metabolic stability .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
